molecular formula C12H17N5O5 B13851870 O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine

O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine

Cat. No.: B13851870
M. Wt: 315.32 g/mol
InChI Key: ITCDOLZXZOEIBY-XRHZNZMGSA-N
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Description

O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is a deuterated analog of O6-(2-Hydroxyethyl)-2’-deoxyguanosine. This compound is a modified nucleoside, where the hydrogen atoms in the hydroxyethyl group are replaced with deuterium. It is primarily used in scientific research to study DNA damage and repair mechanisms, as well as in the development of analytical methods for detecting DNA adducts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective modification of the O6 position of the guanine base. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH), to facilitate the alkylation process.

Industrial Production Methods

Industrial production of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a standard in mass spectrometry for the quantification of DNA adducts.

    Biology: The compound is used to study DNA damage and repair mechanisms, as well as the effects of alkylating agents on DNA.

    Medicine: It is used in the development of diagnostic methods for detecting DNA damage in cancer research.

    Industry: The compound is used in the development of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

The primary mechanism of action of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death. The compound is also used to study the repair mechanisms that cells employ to remove these adducts and maintain genomic integrity.

Comparison with Similar Compounds

Similar Compounds

    O6-(2-Hydroxyethyl)-2’-deoxyguanosine: The non-deuterated analog of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine.

    O6-Methyl-2’-deoxyguanosine: A similar compound where the hydroxyethyl group is replaced with a methyl group.

    O6-Ethyl-2’-deoxyguanosine: A similar compound with an ethyl group instead of a hydroxyethyl group.

Uniqueness

O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of DNA adducts in complex biological samples.

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

315.32 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1/i1D2,2D2

InChI Key

ITCDOLZXZOEIBY-XRHZNZMGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O

Origin of Product

United States

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